3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one
Description
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one is a derivative of the 2,3-dihydrophenanthren-4(1H)-one scaffold, a tricyclic aromatic ketone with a partially hydrogenated ring system. The compound is characterized by a prop-1-en-2-yl (allyl) substituent at position 3 of the dihydrophenanthrenone core. This structural modification introduces an unsaturated branched alkyl group, which may influence its electronic properties, reactivity, and intermolecular interactions compared to unsubstituted analogs.
Properties
CAS No. |
143057-88-9 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-prop-1-en-2-yl-2,3-dihydro-1H-phenanthren-4-one |
InChI |
InChI=1S/C17H16O/c1-11(2)14-10-9-13-8-7-12-5-3-4-6-15(12)16(13)17(14)18/h3-8,14H,1,9-10H2,2H3 |
InChI Key |
MFQLHKALQDQHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2=C(C1=O)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one typically involves the reaction of phenanthrene derivatives with prop-1-en-2-yl groups under specific conditions. One common method involves the use of catalytic hydrogenation and subsequent cyclization reactions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenanthrene derivatives, which can have different functional groups such as hydroxyl, carbonyl, and halogen groups.
Scientific Research Applications
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one and related compounds:
Key Observations:
- Substituent Effects: The dimethylamino group in 7-(dimethylamino)-2,3-dihydrophenanthren-4(1H)-one enhances polarity, enabling its use as a fluorescent probe for monitoring microenvironmental changes in proteins .
- Physical Properties: The base compound’s high boiling point (366.4°C) reflects strong intermolecular van der Waals forces in the unsubstituted aromatic system . Substituted derivatives exhibit modified properties; for example, the dimethylamino-substituted compound’s fluorescence is quenched in polar environments .
Fluorescent Probes in Protein Studies
7-(Dimethylamino)-2,3-dihydrophenanthren-4(1H)-one (compound 2 in ) demonstrates dual sensing capabilities, responding to both polarity and hydrogen-bond donation in its surroundings. This makes it valuable for studying surfactant-induced unfolding of human serum albumin, where it detects microenvironmental changes during denaturation .
Novel Bioactive Derivatives
The novel compound 1,7-Dihydroxy-2,8-dimethoxy-2,3-dihydrophenanthren-4(1H)-one (compound 1 in ) was identified through NMR and HRESIMS analysis.
Structural Analysis Tools
Crystallographic tools like SHELXL () and ORTEP-III () are critical for resolving the structures of dihydrophenanthrenone derivatives. These programs enable precise determination of bond lengths, angles, and substituent effects, aiding in the comparison of analogous compounds .
Biological Activity
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one, a compound belonging to the class of phenanthrene derivatives, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one can be represented as follows:
This compound features a phenanthrene backbone with a propenyl substituent at the 1-position and a carbonyl group at the 4-position, contributing to its reactivity and biological properties.
Biological Activity Overview
Research has indicated that phenanthrene derivatives exhibit a range of biological activities, including:
- Anticancer properties : Certain studies have highlighted the potential of phenanthrene derivatives in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial effects : Compounds similar to 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one have shown antimicrobial activity against various pathogens.
- Neuroprotective effects : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegenerative diseases.
Anticancer Activity
A study investigated the cytotoxic effects of several phenanthrene derivatives on various cancer cell lines. The results demonstrated that 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
The mechanism of action was proposed to involve the induction of apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspases and PARP.
Antimicrobial Activity
In another study focusing on antimicrobial properties, 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one was tested against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Neuroprotective Effects
Research also explored the neuroprotective potential of this compound in models of oxidative stress. In vitro assays using neuronal cell lines revealed that treatment with 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one resulted in reduced oxidative stress markers:
| Treatment | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Levels (nmol/mg protein) |
|---|---|---|
| Control | 5.0 | 10.5 |
| Compound Treatment (10 µM) | 8.5 | 6.0 |
The increase in SOD activity alongside a decrease in MDA levels suggests that this compound may mitigate oxidative damage in neuronal cells.
Case Studies
A notable case study involved administering 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one to mice models induced with tumors. The treatment group showed a significant reduction in tumor size compared to controls over a period of four weeks. Histopathological analysis confirmed reduced proliferation indices and increased apoptosis in tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
